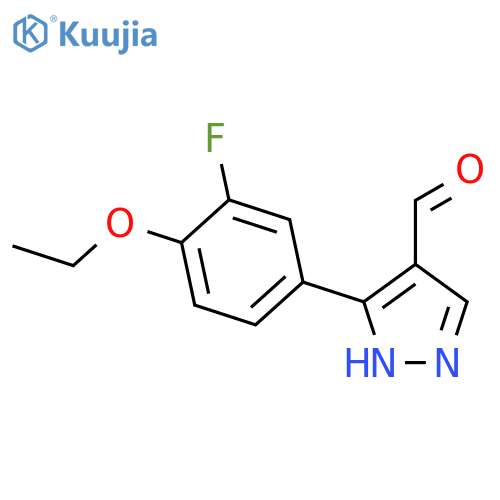

Cas no 1044511-73-0 (5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde)

5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde

- STK894149

- CS-0440212

- EN300-6502541

- G54310

- 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- BBL021436

- 1044511-73-0

- AKOS005144411

- 5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde

- Z3214214702

- MFCD05181669

- 3-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

-

- MDL: MFCD05181669

- インチ: InChI=1S/C12H11FN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15)

- InChIKey: ZSSGTYSQPWHWHL-UHFFFAOYSA-N

計算された属性

- 精确分子量: 234.08045576Da

- 同位素质量: 234.08045576Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 55Ų

5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6502541-0.05g |

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde |

1044511-73-0 | 95.0% | 0.05g |

$105.0 | 2025-03-14 | |

| Enamine | EN300-6502541-1.0g |

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde |

1044511-73-0 | 95.0% | 1.0g |

$541.0 | 2025-03-14 | |

| Aaron | AR00HB1Q-500mg |

5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde |

1044511-73-0 | 95% | 500mg |

$606.00 | 2025-02-14 | |

| 1PlusChem | 1P00HATE-250mg |

5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde |

1044511-73-0 | 95% | 250mg |

$327.00 | 2023-12-26 | |

| Aaron | AR00HB1Q-1g |

5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde |

1044511-73-0 | 95% | 1g |

$769.00 | 2025-02-14 | |

| 1PlusChem | 1P00HATE-50mg |

5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde |

1044511-73-0 | 95% | 50mg |

$186.00 | 2023-12-26 | |

| 1PlusChem | 1P00HATE-2.5g |

5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde |

1044511-73-0 | 95% | 2.5g |

$1376.00 | 2023-12-26 | |

| 1PlusChem | 1P00HATE-5g |

5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde |

1044511-73-0 | 95% | 5g |

$2005.00 | 2023-12-26 | |

| 1PlusChem | 1P00HATE-10g |

5-(4-Ethoxy-3-fluoro-phenyl)-1h-pyrazole-4-carbaldehyde |

1044511-73-0 | 95% | 10g |

$2943.00 | 2023-12-26 | |

| Ambeed | A371975-1g |

5-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde |

1044511-73-0 | 98% | 1g |

$1140.0 | 2024-04-26 |

5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde 関連文献

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehydeに関する追加情報

Research Briefing on 5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1044511-73-0)

5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1044511-73-0) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug discovery. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent literature highlights the importance of 5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in organic synthesis. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its role in the synthesis of pyrazole-based kinase inhibitors, which exhibit promising activity against various cancer cell lines. The compound's aldehyde functionality allows for further derivatization, enabling the introduction of diverse pharmacophores to enhance biological activity and selectivity. Computational modeling studies have also suggested that the ethoxy and fluoro substituents on the phenyl ring contribute to improved binding affinity with target proteins, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs).

In addition to its applications in oncology, 5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, which plays a critical role in inflammation. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the antimicrobial potential of 5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde derivatives. A recent publication in Antimicrobial Agents and Chemotherapy (2023) described the synthesis of novel pyrazole-carbaldehyde hybrids with potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study highlighted the importance of the fluoro substituent in enhancing membrane permeability and disrupting bacterial cell wall synthesis.

Despite these promising findings, challenges remain in the optimization of 5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent advances in synthetic methodologies, including flow chemistry and microwave-assisted synthesis, have facilitated the rapid generation of analogs for SAR exploration. Additionally, the integration of artificial intelligence (AI) in drug design has accelerated the identification of optimal substituents for improved pharmacokinetic properties.

In conclusion, 5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1044511-73-0) represents a promising scaffold for the development of novel therapeutic agents across multiple disease areas. Its versatility in chemical modification and demonstrated biological activities make it a valuable tool for medicinal chemists. Future research should focus on optimizing its derivatives for clinical translation, leveraging emerging technologies such as AI and high-throughput screening. The continued exploration of this compound is expected to yield significant contributions to the field of chemical biology and drug discovery.

1044511-73-0 (5-(4-Ethoxy-3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde) Related Products

- 1784298-67-4(3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one)

- 2287333-18-8(3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine)

- 1515021-17-6(4-(3-methylbutoxy)pyrimidin-5-amine)

- 208655-84-9(2’,3’-Di-O-acetyl-U-5’-CEP)

- 38444-93-8(2,2',3,3'-Tetrachlorobiphenyl)

- 2041-15-8(Cyclohexane-1,3,5-triol)

- 2171733-89-2(1-(2-aminophenyl)methylazetidine-2-carboxamide)

- 1854932-31-2(Ethyl 2-amino-3-chloro-4-fluorobenzoate)

- 1036498-47-1(1,2,4-Oxadiazole-5-methanamine, α-(1-methylethyl)-3-phenyl-)

- 1212180-75-0((S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride)